2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one
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Overview
Description
2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with amino, ethyl, and methyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo intramolecular cyclization to form the desired pyridopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,7-dimethylpyrido[2,3-d]pyrimidine: Similar structure but with different substituents, leading to variations in biological activity.
2-Amino-6-chloropyrido[2,3-d]pyrimidine: Contains a chlorine atom, which can influence its reactivity and interactions with biological targets.
2-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidine: A structurally related compound with a different ring system, showing distinct biological properties.
Uniqueness
2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to selectively inhibit various kinases makes it a valuable compound for therapeutic research, particularly in the development of targeted cancer therapies .
Biological Activity
2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.
The molecular formula of this compound is C9H10N4O, with a molecular weight of approximately 178.20 g/mol. It exhibits properties typical of pyrido[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C9H10N4O |
Molecular Weight | 178.20 g/mol |
Density | 1.68 g/cm³ |
Boiling Point | 403.1 °C at 760 mmHg |
Flash Point | 197.6 °C |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrimidine derivatives. Recent studies have highlighted various synthetic routes that yield this compound with high purity and yield.
Antitumor Activity
Research has demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds with specific substitutions at the N8 position have shown enhanced inhibitory effects against various cancer cell lines. In a study by Queener et al., it was noted that compounds bearing an ethyl group at N8 exhibited four-fold better activity compared to their methylated counterparts against tyrosine kinases involved in tumor growth and angiogenesis .
Enzyme Inhibition
The compound has been identified as a selective inhibitor of several tyrosine kinases, including those involved in the signaling pathways of cancer cells. For example, it was found to inhibit the platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr), which are critical in tumor progression . The IC50 values for these inhibitions were reported to be in the low nanomolar range, indicating potent activity.
Case Studies
- Inhibition of EGFR Kinase : In a study evaluating various pyrido[2,3-d]pyrimidines for their EGFR kinase inhibition, compound B1 derived from this class demonstrated an IC50 value of 13 nM against the kinase, highlighting its potential as an antitumor agent .
- Cytotoxicity Against Cancer Cell Lines : A series of experiments tested the cytotoxicity of this compound against several human cancer cell lines (MCF-7 and HCT116). Results indicated that modifications at specific positions significantly affected cytotoxicity; for example, maintaining an arylsulfonyl group at C6 was essential for retaining biological activity .
Properties
CAS No. |
753422-57-0 |
---|---|
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N4O/c1-3-14-5-6(2)4-7-8(14)12-10(11)13-9(7)15/h4-5H,3H2,1-2H3,(H2,11,13,15) |
InChI Key |
PRYPFZDZHPVEEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C2C1=NC(=NC2=O)N)C |
Origin of Product |
United States |
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